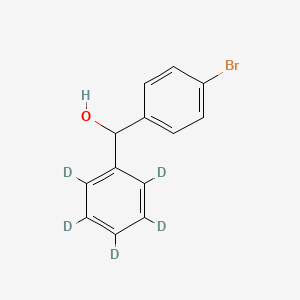

4-Bromo-alpha-phenylbenzenemethanol-d5

Beschreibung

Significance of Isotopic Labeling in Modern Organic Chemistry

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions and biological processes. By introducing a "heavy" label like deuterium (B1214612), researchers can differentiate the labeled molecule from its naturally occurring, non-labeled counterparts. Current time information in Toronto, CA. This is particularly crucial in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where the mass difference or distinct spectral properties of the deuterated compound allow for its precise detection and quantification. researchgate.netlgcstandards.com The use of stable isotopes like deuterium is non-radioactive, making it a safer alternative for many research applications. bldpharm.com

The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, which can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect itself is a valuable tool for studying reaction mechanisms. nih.gov

Academic Context and Research Value of Deuterated Alcohols

Deuterated alcohols are a significant class of isotopically labeled compounds with broad research applications. They serve as internal standards in quantitative analysis, act as probes in metabolic studies, and are used in the synthesis of more complex deuterated molecules. nih.gov The presence of the hydroxyl (-OH) group, which can be deuterated to an -OD group, provides a site for studying hydrogen bonding and exchange processes.

In the field of drug metabolism, deuterated alcohols are crucial for understanding how the body processes pharmaceuticals. Many drugs are metabolized into alcohol derivatives, and using deuterated standards allows for the accurate measurement of these metabolites in biological fluids like blood and urine. infona.pl

Overview of 4-Bromo-alpha-phenylbenzenemethanol-d5 as a Model System in Scholarly Investigations

This compound is a deuterated derivative of 4-Bromobenzhydrol. The "-d5" designation indicates that five hydrogen atoms on the phenyl group have been replaced with deuterium. This compound serves as an excellent model system, primarily as an internal standard, in the analysis of related compounds.

A key research application for this deuterated standard is in the study of the antihistamine drug Bromazine (also known as Bromodiphenhydramine). nih.gov Scientific studies have identified that Bromazine is metabolized in the human body into several compounds, one of which is 4-bromo-alpha-phenylbenzenemethanol (p-bromobenzhydrol). nih.gov To accurately quantify the levels of this metabolite in biological samples, a reliable analytical method is required, and this is where this compound plays a critical role.

By adding a known amount of this compound to a sample, scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely measure the amount of the non-deuterated metabolite produced by the body. The deuterated standard behaves almost identically to the analyte during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This compensates for any loss of the analyte during the extraction process, leading to highly accurate and reliable results.

Below are the chemical properties of the parent compound and the deuterated analogue:

| Property | 4-Bromo-alpha-phenylbenzenemethanol | This compound |

| Molecular Formula | C₁₃H₁₁BrO | C₁₃H₆D₅BrO |

| Molecular Weight | ~263.13 g/mol nih.gov | ~268.16 g/mol |

| Synonyms | 4-Bromobenzhydrol, p-Bromobenzhydryl alcohol nih.gov | 4-Bromobenzhydrol-d5 |

| Primary Application | Metabolite of Bromazine nih.gov | Internal standard for analytical chemistry fishersci.benih.gov |

Detailed Research Findings

The primary research application of this compound is as an internal standard for the quantitative analysis of Bromazine metabolites. Research has shown that after administration, Bromazine undergoes biotransformation in the body. One of the identified metabolites is p-bromobenzhydrol (4-bromo-alpha-phenylbenzenemethanol). nih.gov

In a typical research scenario investigating the pharmacokinetics of Bromazine, a study would involve the following steps:

Administration of Bromazine to a subject.

Collection of biological samples, such as urine or plasma, over a period of time.

Addition of a precise amount of this compound to each sample as an internal standard.

Extraction of the metabolites and the internal standard from the biological matrix.

Analysis of the extracts using a sensitive analytical technique like LC-MS/MS.

The mass spectrometer would be set to monitor the specific mass-to-charge ratios of both the non-deuterated metabolite and the deuterated internal standard. By comparing the signal intensity of the metabolite to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the metabolite in the original sample. This data is crucial for understanding how quickly the drug is metabolized and eliminated from the body.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWDBNPPSHSCB-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)Br)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization for Elucidating Deuterium Distribution in 4 Bromo Alpha Phenylbenzenemethanol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Molecules

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Analysis

Deuterium (²H) NMR is the most direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (spin=1/2), deuterium is a quadrupolar nucleus (spin=1), which results in broader resonance signals. magritek.com The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for the assignment of deuterium signals based on the known shifts of protons in the non-deuterated parent compound. wikipedia.org

In the case of 4-Bromo-alpha-phenylbenzenemethanol-d5, the five deuterium atoms are located on the non-brominated phenyl ring. The ²H NMR spectrum is therefore expected to show a single, broad resonance in the aromatic region, corresponding to the chemical environment of the phenyl-d5 group. The presence of this signal provides definitive proof of successful deuteration. The line shape can also provide information on molecular mobility; in solution, rapid tumbling averages the quadrupolar interactions to produce a relatively sharp peak, whereas in the solid state, restricted motion results in a much broader, more complex pattern. sfasu.edu

Carbon-13 (¹³C) NMR and Proton (¹H) NMR in Deuterium-Labeled Contexts

The introduction of deuterium has distinct effects on both ¹H and ¹³C NMR spectra, which can be used for structural confirmation.

Proton (¹H) NMR: The most immediate effect of deuteration is the disappearance of signals corresponding to the replaced protons. In the ¹H NMR spectrum of this compound, the multiplet signals corresponding to the five protons of the unsubstituted phenyl ring (typically observed between 7.2-7.5 ppm) would be absent. The remaining signals would be the methine proton (CH), the hydroxyl proton (OH), and the protons of the 4-bromophenyl ring. This provides clear evidence for the location of the deuterium labels.

Carbon-13 (¹³C) NMR: Deuteration affects the ¹³C NMR spectrum in two primary ways. First, the carbon atoms directly bonded to deuterium (C-D) exhibit a phenomenon known as an isotopic shift, where their resonance appears slightly upfield (at a lower chemical shift) compared to the corresponding C-H carbons in the non-deuterated molecule. acs.org Second, the coupling between the carbon-13 nucleus (spin=1/2) and the deuterium nucleus (spin=1) causes the signal to split into a multiplet (a 1:1:1 triplet for a CD group). This C-D coupling is generally smaller than one-bond C-H coupling. Furthermore, the signals for deuterated carbons are often broader and have a significantly lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

The following table compares the expected ¹³C NMR data for 4-Bromo-alpha-phenylbenzenemethanol with the predicted changes for its d5 analogue.

| Position | ¹³C Chemical Shift (ppm) for Non-Deuterated Compound rsc.org | Expected ¹³C Shift/Multiplicity for d5 Analogue | ¹H Chemical Shift (ppm) for Non-Deuterated Compound rsc.org | Expected ¹H Signal for d5 Analogue |

|---|---|---|---|---|

| C (ipso, C-Br) | 121.51 | ~121.5 | - | - |

| C (ortho to Br) | 128.33 | ~128.3 | 7.45-7.47 (m, 2H), 7.24-7.26 (m, 2H) | Present |

| C (meta to Br) | 131.64 | ~131.6 | ||

| C (ipso, C-CHOH) | 142.82 | ~142.8 | - | - |

| C (methine, CHOH) | 75.73 | ~75.7 | 5.76 (s, 1H) | Present |

| C (ipso, phenyl-d5) | 143.44 | Slightly upfield, reduced intensity | - | - |

| C (ortho, meta, para, phenyl-d5) | 126.64, 127.98, 128.76 | Slightly upfield, triplet multiplicity, reduced intensity | 7.33-7.36 (m, 4H), 7.28-7.31 (m, 1H) | Absent |

| OH | - | - | 2.46 (s, br, 1H) | Present |

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org For this compound, an HSQC spectrum would show correlations only for the non-deuterated parts of the molecule: the methine proton to the methine carbon, and the aromatic protons on the bromophenyl ring to their respective carbons. The complete absence of correlations to the phenyl-d5 ring carbons would further confirm the deuteration pattern.

High-Resolution Mass Spectrometry for Isotopic Purity and Quantitative Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula and isotopic composition. For this compound, the molecular weight is expected to be approximately 5 Daltons higher than its non-deuterated counterpart due to the replacement of five ¹H atoms (atomic mass ~1.008 Da) with five ²H atoms (atomic mass ~2.014 Da).

The HRMS analysis allows for the calculation of the exact mass of the molecular ion, which can be compared to the theoretical value to confirm the elemental formula C₁₃H₆D₅BrO.

| Compound | Formula | Average Molecular Weight (g/mol) | Monoisotopic Mass (Da) | Expected [M+Na]⁺ Ion (Da) |

|---|---|---|---|---|

| 4-Bromo-alpha-phenylbenzenemethanol | C₁₃H₁₁BrO | ~263.13 nih.gov | 261.9993 | 284.9885 rsc.org |

| This compound | C₁₃H₆D₅BrO | ~268.16 | 267.0307 | ~290.0199 |

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragments would include the loss of the phenyl-d5 radical ([M-C₆D₅]⁺) or the 4-bromophenyl radical ([M-C₆H₄Br]⁺). The m/z values of these fragments would be shifted according to their isotopic composition, providing clear evidence for the location of the deuterium label. For example, the tropylium (B1234903) ion fragment, typically seen at m/z 77 for a phenyl group, would be expected at m/z 82 for the phenyl-d5 group.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, detects the vibrations of chemical bonds. nist.gov The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the vibrational frequency of the C-D bond compared to the C-H bond. According to the principles of a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Replacing hydrogen with deuterium roughly doubles the reduced mass, leading to a decrease in the stretching frequency by a factor of approximately √2.

C-H vs. C-D Stretching: Aromatic C-H stretching vibrations typically appear in the IR and Raman spectra in the region of 3000-3100 cm⁻¹. In this compound, these bands corresponding to the phenyl-d5 ring would be absent and replaced by new C-D stretching bands at a significantly lower frequency, generally in the range of 2200-2300 cm⁻¹. nih.gov

Other Vibrations: Other key vibrations, such as the O-H stretch (a broad band around 3200-3600 cm⁻¹), the C-O stretch (~1000-1200 cm⁻¹), and the vibrations of the bromophenyl ring, are expected to be largely unaffected by the deuteration of the other ring.

The table below summarizes the expected key vibrational bands.

| Vibrational Mode | Approximate Frequency (Non-Deuterated) | Expected Frequency (d5 Analogue) | Comment |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) | Unaffected by deuteration on the phenyl ring. |

| Aromatic C-H Stretch (Bromophenyl) | 3000-3100 | 3000-3100 | Remains present in the d5 analogue. |

| Aromatic C-H Stretch (Phenyl) | 3000-3100 | Absent | Replaced by C-D stretching bands. |

| Aromatic C-D Stretch (Phenyl-d5) | N/A | ~2200-2300 | Key indicator of deuteration. nih.gov |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Minor shifts may occur. |

| C-O Stretch | ~1000-1200 | ~1000-1200 | Largely unaffected. |

| C-Br Stretch | 500-600 | 500-600 | Unaffected. |

Mechanistic Investigations and Kinetic Isotope Effects Kie Using 4 Bromo Alpha Phenylbenzenemethanol D5

Application in Unraveling Organic Reaction Pathways

4-Bromo-alpha-phenylbenzenemethanol, and its deuterated analogue, are versatile substrates for studying a variety of organic reactions, most notably oxidation and nucleophilic substitution reactions. The presence of the benzylic hydrogen makes it a candidate for oxidation studies, while the hydroxyl group can be protonated to form a good leaving group, initiating nucleophilic substitution or elimination reactions.

The strategic placement of deuterium (B1214612) atoms in 4-Bromo-alpha-phenylbenzenemethanol-d5 allows for the probing of different aspects of a reaction mechanism. Deuteration at the benzylic position (α-carbon) is used to investigate primary kinetic isotope effects, which can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step. libretexts.orgprinceton.edu Conversely, deuteration of the aromatic rings, as in the d5-α-phenyl isotopologue, is instrumental in measuring secondary kinetic isotope effects, which offer insights into changes in hybridization and steric environment at the transition state. wikipedia.org

By comparing the reaction rates of the deuterated and non-deuterated compounds, chemists can deduce whether a particular C-H bond is broken during the slowest step of the reaction, or if the geometry around the labeled position changes. This information is critical for distinguishing between different possible mechanistic pathways, such as SN1 versus SN2 reactions, or concerted versus stepwise oxidation mechanisms.

Measurement and Interpretation of Primary Kinetic Isotope Effects at the Benzylic Carbon

To measure the primary kinetic isotope effect at the benzylic carbon, one would utilize 4-Bromo-alpha-phenyl(deuterio)benzenemethanol (a d1 isotopologue, not the d5 specified in the title). The primary KIE is expressed as the ratio of the rate constant for the reaction of the light isotopologue (kH) to that of the heavy isotopologue (kD). A significant primary KIE (typically kH/kD > 2) is indicative of the C-H (or C-D) bond being broken in the rate-determining step of the reaction. pharmacy180.com

Below is a hypothetical data table illustrating the expected primary KIE for the oxidation of 4-Bromo-alpha-phenylbenzenemethanol-d1 with a generic oxidizing agent.

Table 1: Hypothetical Primary Kinetic Isotope Effect in the Oxidation of 4-Bromo-alpha-phenylbenzenemethanol-d1

| Oxidizing Agent | Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | kH/kD |

|---|---|---|---|---|

| Chromic Acid | 25 | 2.5 x 10⁻⁴ | 4.2 x 10⁻⁵ | 5.95 |

| PCC | 25 | 1.8 x 10⁻³ | 3.1 x 10⁻⁴ | 5.81 |

The large kH/kD values in this illustrative table would strongly support a mechanism where the benzylic C-H bond is cleaved in the rate-determining step.

Analysis of Secondary Kinetic Isotope Effects in Aromatic and α-Phenyl Positions

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgepfl.ch These effects are generally smaller than primary KIEs (typically in the range of 0.9 to 1.2 per deuterium atom) and provide valuable information about changes in the steric and electronic environment of the transition state. princeton.edu

In the case of this compound, where the α-phenyl group is deuterated, a solvolysis reaction (e.g., in aqueous ethanol) proceeding through an SN1 mechanism would be expected to show a small, normal SKIE (kH/kD > 1). This is because the hybridization of the benzylic carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change leads to a decrease in the vibrational frequency of the out-of-plane C-H(D) bending modes in the transition state, resulting in a slightly faster reaction for the deuterated compound.

Conversely, an SN2 reaction would be expected to show a SKIE close to unity or slightly inverse (kH/kD < 1), as the hybridization at the benzylic carbon remains sp3-like in the transition state, with only minor changes in the vibrational frequencies of the aromatic C-H(D) bonds.

The following interactive table presents hypothetical SKIE data for the solvolysis of this compound, illustrating how the magnitude of the effect can help distinguish between SN1 and SN2 pathways.

Table 2: Hypothetical Secondary Kinetic Isotope Effects for the Solvolysis of this compound

| Solvent System | Proposed Mechanism | kH (s⁻¹) | kD (s⁻¹) | kH/kD (per D) |

|---|---|---|---|---|

| 80% Ethanol/20% Water | SN1 | 3.0 x 10⁻⁵ | 2.8 x 10⁻⁵ | 1.014 |

| Acetone | SN2 | 1.5 x 10⁻⁶ | 1.52 x 10⁻⁶ | 0.997 |

Computational Chemistry and Theoretical Modeling of KIE

Computational chemistry provides a powerful avenue for predicting and interpreting kinetic isotope effects. Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction and calculate the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These vibrational frequencies are then used to calculate the zero-point energies (ZPEs) and, subsequently, the theoretical KIE.

For a reaction involving this compound, computational modeling could be employed to:

Predict Primary and Secondary KIEs: By calculating the vibrational frequencies of the ground state and transition state structures, theoretical KIEs can be determined and compared with experimental values to validate a proposed mechanism.

Visualize Transition State Geometries: Computational models provide detailed information about the geometry of the transition state, including bond lengths and angles, which can help to rationalize the observed KIEs.

Investigate Tunneling Effects: In some cases, especially for hydrogen transfer reactions, quantum mechanical tunneling can contribute significantly to the observed KIE, leading to unusually large values. Computational methods can be used to estimate the contribution of tunneling to the reaction rate.

While specific computational studies on this compound are not prevalent in the literature, the methodologies are well-established and could be readily applied to gain deeper mechanistic insights.

Solvent Isotope Effects in Reactions Involving this compound

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent (e.g., D2O or CH3OD) instead of its protic counterpart. The magnitude of the SIE (kH2O/kD2O) can provide information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps.

A normal solvent isotope effect (kH2O/kD2O > 1) is often observed when a proton is transferred from the solvent in the transition state. Conversely, an inverse solvent isotope effect (kH2O/kD2O < 1) can occur if the hydroxyl proton of the alcohol is more acidic in the transition state than in the ground state.

The study of solvent isotope effects, in conjunction with substrate KIEs, provides a more complete picture of the transition state and the roles of both the substrate and the solvent in the reaction mechanism.

Role of 4 Bromo Alpha Phenylbenzenemethanol D5 As a Key Intermediate in Complex Organic Synthesis

Precursor for the Synthesis of Novel Deuterated Pharmaceuticals and Agrochemicals

The deliberate replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions can significantly alter the metabolic fate of a parent compound. This "deuterium switch" strategy is a cornerstone of modern medicinal chemistry, aimed at enhancing a drug's pharmacokinetic profile. acs.org By selectively strengthening carbon-hydrogen bonds at sites of metabolic oxidation, deuteration can slow down drug metabolism, leading to improved therapeutic efficacy and potentially reduced dosing frequency. acs.orgnih.gov

4-Bromo-alpha-phenylbenzenemethanol-d5 serves as an ideal precursor in this context. The deuterated phenyl group provides a stable isotopic label that can be carried through multiple synthetic steps. This is particularly relevant in the synthesis of diarylmethylpiperazines, a class of compounds investigated for their activity as potent and selective nonpeptidic δ-opioid receptor modulators. researchgate.netnih.gov The non-deuterated analogue, 4-Bromo-α-phenylbenzenemethanol, is a known intermediate in the synthesis of these modulators. researchgate.net By starting with the d5-labeled version, medicinal chemists can create novel deuterated analogues of these promising therapeutic agents. The goal of such a strategy is to develop drugs with improved metabolic stability, potentially leading to better treatments for conditions like chronic pain and depression. nih.govnih.gov

The application of deuterated compounds extends to agrochemicals as well. The synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters using D₂O highlights the utility of deuteration in this field. organic-chemistry.org This suggests that this compound could be a valuable starting material for creating more robust and effective deuterated agrochemicals.

Table 1: Examples of Deuterated Drugs and their Significance

| Deuterated Drug | Non-Deuterated Counterpart | Therapeutic Application | Key Advantage of Deuteration |

| Deutetrabenazine | Tetrabenazine | Chorea associated with Huntington's disease | Superior pharmacokinetic profile, allowing for reduced dose and frequency. acs.orgnih.gov |

| Donafenib | Sorafenib | Unresectable hepatocellular carcinoma | Better pharmacokinetic properties and higher efficacy. acs.orgnih.gov |

Utilization in Stereoselective Total Synthesis of Natural Products and Analogs

The synthesis of complex natural products often requires precise control over stereochemistry. Stereoselective reactions are crucial for creating specific three-dimensional arrangements of atoms, which are often essential for biological activity. organic-chemistry.org The functional groups present in this compound make it a potentially valuable chiral building block for such syntheses.

While direct examples of the use of this compound in total synthesis are not prevalent in the literature, the principles of its application can be inferred. The benzylic alcohol moiety can be derived from the stereoselective reduction of a corresponding deuterated benzophenone. youtube.com This would yield a chiral, deuterated alcohol that can be incorporated into a larger molecule. The stereocenter at the benzylic position can direct subsequent reactions, influencing the stereochemical outcome of the final product.

Furthermore, the bromine atom can be used to introduce other functionalities in a stereocontrolled manner. For instance, stereospecific SN2 displacement reactions are a common strategy for installing new stereocenters in natural product synthesis. organic-chemistry.org The ability to alter reaction selectivity through the use of deuterated compounds is a known strategy in total synthesis, where deuterium can suppress undesired reaction pathways through the kinetic isotope effect. princeton.edu

Transformations Involving the Bromine Moiety and Deuterated Alcohol Functionality

The synthetic utility of this compound is largely derived from the reactivity of its two key functional groups: the bromine atom and the deuterated benzylic alcohol.

The Bromine Moiety:

The bromine atom on the deuterated phenyl ring is a versatile handle for a variety of chemical transformations. It readily participates in electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. libretexts.orgyoutube.com More importantly, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This allows for the formation of new carbon-carbon bonds, enabling the connection of the deuterated phenylmethanol core to other complex molecular fragments. This is particularly useful for constructing biaryl structures, which are common motifs in pharmaceuticals and natural products. The regioselectivity of such coupling reactions can often be controlled, with the aryl-bromine bond being more reactive than other positions under certain conditions. nih.gov

The Deuterated Alcohol Functionality:

The benzylic alcohol group is also highly reactive and can be transformed in numerous ways. It can be oxidized to the corresponding ketone (a deuterated benzophenone) or reduced to remove the hydroxyl group entirely. researchgate.net The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. researchgate.net Furthermore, the synthesis of benzylic alcohols through methods like C-H oxidation and their subsequent reactions are well-documented. acs.orgorganic-chemistry.org In the context of this compound, these transformations would proceed with the retention of the deuterium label on the phenyl ring, allowing for the creation of a wide array of deuterated downstream products.

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Product |

| Bromine | Suzuki-Miyaura Cross-Coupling | Biaryl compounds with a deuterated phenylmethanol moiety |

| Bromine | Nucleophilic Aromatic Substitution | Aryl ethers or amines with a deuterated phenylmethanol moiety |

| Alcohol | Oxidation | 4-Bromo-benzophenone-d5 |

| Alcohol | Reduction | 4-Bromo-phenyl-d5-methane |

| Alcohol | Esterification | Benzylic esters with a deuterated phenyl group |

Strategic Incorporation into Labeled Building Blocks for Complex Molecular Architectures

The concept of using well-defined, functionalized molecules as "building blocks" is central to modern organic and medicinal chemistry. researchgate.net These building blocks allow for the efficient and modular construction of complex target molecules. This compound is a prime example of such a building block, offering a combination of features that are highly desirable for the synthesis of complex, isotopically labeled compounds.

The presence of the bromine atom and the hydroxyl group provides two distinct points for chemical modification, allowing for stepwise and controlled elaboration of the molecular structure. The deuterated phenyl ring serves as a stable isotopic label that can be used for a variety of purposes, including:

Mechanistic Studies: Tracking the metabolic fate of a drug or agrochemical.

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays. princeton.edu

Improving Metabolic Stability: As discussed previously, to create more effective drugs. nih.gov

The synthesis of deuterated compounds often starts from readily available labeled precursors. researchgate.net The structural relationship of this compound to intermediates like bromobenzene-d5 (B116778) and α-phenyl-d5-ethanol, which have been used in the synthesis of other deuterated compounds, underscores its utility as a foundational building block. rsc.org By incorporating this labeled fragment, chemists can construct larger, more complex molecules with a precisely placed deuterium label, enabling advanced studies and the development of next-generation chemical entities.

Analytical Applications of 4 Bromo Alpha Phenylbenzenemethanol D5 in Quantitative and Qualitative Research

Development and Validation as an Internal Standard in Chromatographic and Spectroscopic Methods

The primary application of 4-Bromo-alpha-phenylbenzenemethanol-d5 is as an internal standard in quantitative analysis, particularly in methods employing gas chromatography (GC) and mass spectrometry (MS). nih.govtechnologynetworks.com As a certified reference material, its purity and isotopic enrichment are well-characterized, which is a prerequisite for its use as a reliable standard. nih.gov

The development and validation of an analytical method using a deuterated internal standard like this compound involve several key steps to ensure data quality and reliability. researchgate.net Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. acs.org This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these steps. technologynetworks.com

However, the validation process must confirm this assumption. For instance, while deuterated standards are expected to co-elute with the non-labeled analyte, slight differences in retention times can occur. acs.org Therefore, chromatographic conditions must be optimized to minimize any separation between the analyte and the internal standard. The validation would also involve assessing the linearity of the calibration curve, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the analyte when using this compound as the internal standard.

Table 1: Key Validation Parameters for an Internal Standard in Chromatography-Mass Spectrometry

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The correlation coefficient of the calibration curve, which plots the ratio of the analyte signal to the internal standard signal against the analyte concentration. | > 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration, often assessed by analyzing spiked samples. | Within ±15% of the nominal value (±20% at the LOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as the relative standard deviation (RSD). | ≤ 15% RSD (≤ 20% RSD at the LOQ) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. The internal standard should ideally compensate for this. | The ratio of the analyte response in the presence and absence of the matrix should be consistent. |

Use as a Chemical Probe for Investigating Reaction Kinetics and Pathways

While primarily used as an internal standard, the structural features of this compound suggest its potential application as a chemical probe for investigating reaction kinetics and pathways. The non-deuterated analog, 4-Bromo-alpha-phenylbenzenemethanol, is a reactive alcohol containing two phenyl rings, one of which is activated by a bromine atom. This structure allows it to participate in various chemical transformations.

By using the deuterated form, researchers can employ kinetic isotope effect (KIE) studies. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In this case, the five deuterium (B1214612) atoms on one of the phenyl rings can influence the rate of reactions involving that ring, such as electrophilic aromatic substitution or oxidation. Observing a KIE would provide valuable information about the reaction mechanism, particularly the rate-determining step.

For example, if a reaction involves the cleavage of a C-D bond on the deuterated phenyl ring in the rate-determining step, a primary KIE would be observed, meaning the reaction would be significantly slower with the deuterated compound compared to the non-deuterated one. Conversely, the absence of a KIE could suggest that the reaction center is elsewhere in the molecule.

Applications in Isotopic Dilution Mass Spectrometry for Trace Analysis

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.govepa.gov this compound is an ideal candidate for use as a spike in IDMS for the analysis of its non-deuterated counterpart or other structurally similar brominated aromatic compounds in complex environmental or biological matrices. nih.govepa.gov

The principle of IDMS is that after the addition of the labeled standard and allowing it to equilibrate with the sample, the ratio of the non-labeled analyte to the labeled standard is measured using a mass spectrometer. Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be accurately calculated. This method is highly precise because the measurement is based on a ratio, which is less susceptible to variations in sample preparation and instrument response.

The use of IDMS with deuterated standards has been successfully applied to the analysis of various organic pollutants in environmental samples, such as sediments and water. nih.govepa.gov For instance, the technique can be used to determine the bioavailable fraction of a contaminant in soil or sediment by measuring the extent of dilution of the added labeled standard into the environmental matrix. nih.govepa.gov

Table 2: Example of Isotopic Dilution Mass Spectrometry Data for Analyte Quantification

| Sample | Analyte Peak Area (A_analyte) | Internal Standard Peak Area (A_IS) | Ratio (A_analyte / A_IS) | Known IS Concentration (C_IS) (ng/mL) | Calculated Analyte Concentration (ng/mL) |

| Calibration Standard 1 | 50,000 | 100,000 | 0.5 | 10 | 5 |

| Calibration Standard 2 | 100,000 | 100,000 | 1.0 | 10 | 10 |

| Calibration Standard 3 | 200,000 | 100,000 | 2.0 | 10 | 20 |

| Unknown Sample | 125,000 | 100,000 | 1.25 | 10 | 12.5 |

Note: The calculated analyte concentration is determined from a calibration curve generated from the standards.

Conclusion and Future Research Directions

Persistent Challenges in the Scalable Synthesis of Highly Deuterated Benzylic Alcohols

The transition from laboratory-scale synthesis to industrial production of highly deuterated benzylic alcohols is fraught with persistent challenges. Conventional methods often rely on expensive deuterated reagents, such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄), which significantly increase production costs organic-chemistry.org. Furthermore, these multi-step procedures can generate substantial hazardous waste, posing environmental concerns and adding to the economic burden .

Regulatory hurdles, particularly those concerning the handling, storage, and transportation of deuterated compounds, add another layer of complexity and cost for manufacturers metastatinsight.commetastatinsight.com. The high cost of deuterium (B1214612) oxide (D₂O) and other deuterium sources, coupled with fluctuations in raw material prices and potential supply chain disruptions, can impact the profitability and feasibility of large-scale production metastatinsight.comnih.gov. Overcoming these economic and logistical barriers is critical for the widespread adoption of deuterated compounds in various industries.

| Challenge | Description | Key References |

|---|---|---|

| High Cost of Reagents | Traditional syntheses utilize expensive deuterated reducing agents like LiAlD₄ and NaBD₄, making large-scale production economically challenging. | organic-chemistry.org |

| Hazardous Waste Generation | Extended, multi-step synthetic procedures often result in significant amounts of hazardous chemical waste, requiring costly disposal. | |

| Operational Complexity | Many deuteration methods are complex and not easily amenable to scaling up for industrial production. | simsonpharma.com |

| Regulatory Compliance | Stringent regulations governing the production and transportation of isotopic compounds add to the overall cost and complexity. | metastatinsight.commetastatinsight.com |

Advancements in Site-Specific and Stereoselective Deuteration of Complex Molecules

Recent years have witnessed remarkable progress in the development of sophisticated methods for the precise installation of deuterium atoms. These advancements are moving away from brute-force deuteration towards elegant, catalyst-driven strategies that offer high levels of control.

Catalytic hydrogen-deuterium exchange (HDE) has become a powerful tool for precision labeling researchgate.net. Iridium-based catalysts, for instance, have shown exceptional capability for the α-selective deuteration of alcohols and the regioselective deuteration of arenes under mild conditions acs.orgnih.gov. Similarly, copper-catalyzed systems enable the site-specific deuteration of benzylic positions and other alkyl groups, often using D₂O as an inexpensive deuterium source nih.govbrightspec.comacs.org.

A significant frontier is the control of stereochemistry during deuteration. The development of Pd/Cu co-catalyzed asymmetric benzylic substitution reactions represents a major breakthrough, allowing for the stereodivergent synthesis of benzylic alcohol derivatives with two adjacent stereocenters nih.gov. This level of control is crucial for synthesizing chiral deuterated molecules for pharmaceutical applications. These advanced methods not only provide access to complex deuterated molecules with high isotopic purity but also do so with greater efficiency and functional group tolerance organic-chemistry.orgnih.govbrightspec.com.

| Method | Key Features | Catalyst/Reagent Examples | Key References |

|---|---|---|---|

| Iridium-Catalyzed H/D Exchange | Enables α-selective deuteration of alcohols and regioselective deuteration of arenes. | Iridium–bipyridonate complexes, Supported Iridium Nanoparticles. | acs.orgnih.gov |

| Copper-Catalyzed Deuteration | Achieves site-specific deuteration at benzylic and unactivated C(sp³)-H positions, often using D₂O. | Cu-catalysts with specific ligands (e.g., MPHA). | nih.govbrightspec.comacs.org |

| Palladium/Copper Dual Catalysis | Allows for enantio- and diastereodivergent synthesis of chiral benzylic alcohol derivatives. | Pd and Cu complexes with chiral ligands. | nih.gov |

| Reductive Deuteration with SmI₂/D₂O | A mild method for the α,α-dideuteration of benzylic alcohols from aromatic esters with high deuterium incorporation. | Samarium(II) iodide and Deuterium oxide. | organic-chemistry.org |

| Electroreductive Deuteration | Provides site-selective deuteration of benzylic olefins using D₂O as the deuterium source. | Electrochemical cell setup. | researchgate.net |

Emerging Applications of Deuterated Alcohols in Chemical Biology and Materials Science

The unique properties conferred by deuterium substitution have opened up new applications for deuterated alcohols in diverse scientific fields.

In chemical biology and medicinal chemistry , deuteration is a well-established strategy to enhance the metabolic stability of drugs. simsonpharma.comdataintelo.com By replacing hydrogen with deuterium at metabolically labile sites, such as the α-position of a benzylic alcohol, the rate of enzymatic oxidation can be slowed due to the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer drug half-life and reduced toxicity, as exemplified by the FDA-approved drug Deutetrabenazine. nih.govdataintelo.com Deuterated alcohols also serve as indispensable tools for mechanistic studies of enzymes, as stable isotope tracers for mapping metabolic pathways, and as internal standards for mass spectrometry-based quantification. synmr.inscielo.org.mx

In materials science , deuteration offers a powerful method to modify and probe material properties. Deuterated polymers are particularly valuable in neutron scattering experiments, where the significant difference in neutron scattering length between protium (B1232500) and deuterium provides a unique contrast to investigate polymer structure and dynamics. ornl.govacs.org Furthermore, the C-D bond is stronger than the C-H bond, which can lead to materials with enhanced thermal and oxidative stability. scielo.org.mxdtic.mil This property is being explored for creating more robust organic electronic materials, such as those used in optoelectronic devices, and high-performance polymers for specialized applications, including space technology. scielo.org.mxdtic.mil

| Field | Application | Underlying Principle | Key References |

|---|---|---|---|

| Chemical Biology | Improved Drug Pharmacokinetics | Kinetic Isotope Effect slows metabolic breakdown at the deuterated site, increasing stability and half-life. | nih.govdataintelo.comwiseguyreports.com |

| Metabolic Pathway Tracing | Deuterium acts as a stable, non-radioactive isotopic label to track molecules in biological systems. | simsonpharma.comsynmr.in | |

| Mechanistic Probes | Used in NMR and Mass Spectrometry to elucidate reaction mechanisms and quantify analytes. | scielo.org.mx | |

| Materials Science | Neutron Scattering Contrast | The large difference in neutron scattering cross-sections of H and D allows for detailed structural analysis of polymers. | ornl.govacs.org |

| Enhanced Material Stability | The greater strength of the C-D bond compared to the C-H bond can increase the thermal and oxidative stability of materials. | scielo.org.mxdtic.mil |

Prospects for 4-Bromo-alpha-phenylbenzenemethanol-d5 in Interdisciplinary Research Paradigms

The specific structure of this compound positions it as a valuable molecule for a range of interdisciplinary research applications. The presence of a deuterated phenyl ring, a benzylic alcohol moiety, and a bromine atom creates a versatile platform for scientific inquiry.

In Pharmaceutical Development: The deuterated phenyl-d5 group can function as a metabolic shield, potentially blocking or slowing down aromatic hydroxylation, a common metabolic pathway. This, combined with the inherent metabolic lability of the benzylic alcohol position, makes it an interesting scaffold for studying the interplay of different metabolic sites. acs.orgacs.org The bromine atom serves as a convenient synthetic handle for creating libraries of more complex molecules through cross-coupling reactions, enabling the exploration of new chemical space for drug discovery.

In Advanced Materials: As a building block, this compound could be incorporated into polymers or liquid crystals. The deuterated ring would allow for precise structural analysis using neutron scattering techniques, providing insights into polymer chain conformation and dynamics. ornl.govacs.org Researchers could investigate how the site-specific deuteration and the heavy bromine atom influence the bulk properties of the resulting materials, such as their thermal stability, refractive index, and resistance to degradation. scielo.org.mx

In Mechanistic Chemistry: The compound is an ideal candidate for use as an internal standard in quantitative mass spectrometry, ensuring accurate measurement of its non-deuterated analogs in complex mixtures. scielo.org.mx It can also be employed as a mechanistic probe to investigate reactions involving benzylic alcohols or aromatic rings, helping to elucidate complex reaction pathways. synmr.in

The future of deuterated compounds like this compound lies in the convergence of synthetic innovation and application-driven research. As synthetic methods become more efficient and cost-effective, the full potential of these powerful molecules will be unlocked across the scientific disciplines.

Q & A

Q. What are the recommended synthetic pathways for preparing 4-Bromo-alpha-phenylbenzenemethanol-d5 with high isotopic purity?

Deuterated compounds like this compound are typically synthesized via isotopic exchange or deuterium-selective reduction. For example:

- Deuterium incorporation : Use deuterated solvents (e.g., DO) in acid/base-catalyzed exchange reactions to replace labile protons with deuterium .

- Reductive deuteration : Reduce precursor ketones (e.g., 4-Bromo-alpha-phenylbenzaldehyde) with deuterated reducing agents like NaBD or LiAlD .

- Quality control : Confirm isotopic purity (>98% D) using high-resolution mass spectrometry (HRMS) and H-NMR analysis .

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

Q. What are the primary applications of this compound in analytical chemistry?

This compound serves as:

- Internal standard : In EPA Method 524.2 for volatile organic compound (VOC) analysis, leveraging its deuterated structure to minimize matrix interference .

- Isotopic tracer : For studying reaction mechanisms (e.g., kinetic isotope effects in hydroxylation reactions) .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity of this compound compared to its non-deuterated form?

Deuterium substitution alters:

- Kinetics : Reduced reaction rates due to higher bond strength (C-D vs. C-H), e.g., slower oxidative cleavage in catalytic systems .

- Thermodynamics : Subtle shifts in pKa (by ~0.1–0.3 units) due to isotopic effects on solvation .

- Spectral properties : Deuterium causes distinct splitting patterns in NMR and shifts in UV-Vis absorption maxima .

Experimental validation: Perform parallel reactions with deuterated/non-deuterated analogs and analyze via kinetic profiling .

Q. How can researchers resolve contradictions in chromatographic retention times for deuterated vs. non-deuterated analogs?

Contradictions often arise from:

- Column selectivity : Use columns with phenyl or fluorinated stationary phases to enhance separation of isotopic variants .

- Mobile phase optimization : Adjust pH or organic modifiers (e.g., methanol vs. acetonitrile) to exploit deuterium’s hydrophobicity differences .

- Calibration : Include deuterated internal standards (e.g., 1,2-Dichlorobenzene-d4) to normalize retention time shifts .

Q. What strategies mitigate deuterium loss during long-term storage of this compound?

Deuterium exchange with ambient moisture is a key concern:

- Storage conditions : Use airtight containers under inert gas (N/Ar) and store at −20°C .

- Stabilizers : Add molecular sieves or deuterated solvents (e.g., DMSO-d) to suppress proton exchange .

- Periodic QC : Reanalyze isotopic purity via HRMS every 6 months .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.